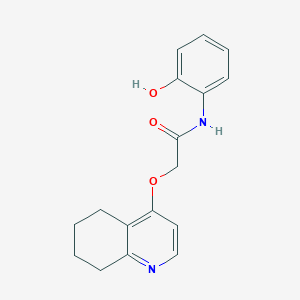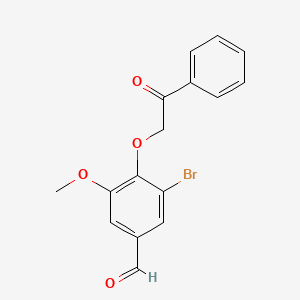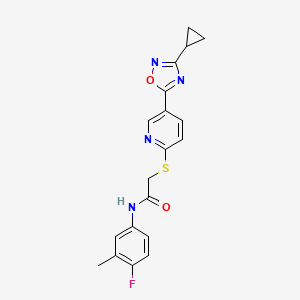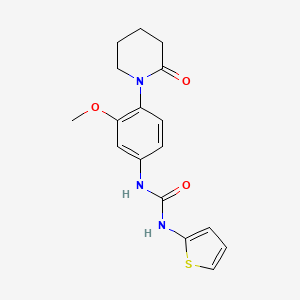
N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide, also known as THQA, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. THQA has been found to possess a range of interesting properties that make it a promising candidate for the development of new drugs and therapies.
Applications De Recherche Scientifique
Antimalarial Activity
One of the prominent applications of compounds related to "N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide" is in the synthesis of antimalarial agents. For instance, derivatives of this compound have been prepared and evaluated for their antimalarial potency against Plasmodium berghei in mice, showing significant activity and potential for clinical trials in humans due to their pharmacokinetic properties allowing extended protection against infection even after oral administration (Werbel et al., 1986).
Structural Studies and Properties
Research into the structural aspects of amide-containing isoquinoline derivatives similar to the mentioned compound reveals interesting properties. These compounds can form gels or crystalline salts upon treatment with different acids, displaying potential for creating new material forms with specific functionalities. The fluorescence emission properties of these compounds suggest their utility in designing fluorescence-based sensors or materials (Karmakar et al., 2007).
Antiproliferative Activities
Another significant application is in the field of anticancer research, where certain derivatives have been synthesized and tested for their antiproliferative activities against various human cancer cell lines. These compounds exhibit specific cytotoxicity against cancer cells, indicating their potential as leads for developing new anticancer therapies (I‐Li Chen et al., 2013).
Antifungal Agents
Compounds related to "this compound" have also been identified as promising antifungal agents, exhibiting broad-spectrum activity against Candida and Aspergillus species. This discovery could pave the way for new treatments for fungal infections, addressing the growing concern of antifungal resistance (Bardiot et al., 2015).
Novel Synthesis and Characterization
Research also includes the synthesis and characterization of novel compounds within this chemical family, providing insights into their chemical behavior and potential applications in various fields of chemistry and biology. Such studies contribute to the broader understanding of these compounds' roles in scientific research and potential therapeutic applications (Durgadas et al., 2013).
Propriétés
IUPAC Name |
N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-15-8-4-3-7-14(15)19-17(21)11-22-16-9-10-18-13-6-2-1-5-12(13)16/h3-4,7-10,20H,1-2,5-6,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMXDWUQBYQPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)OCC(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2457240.png)

![2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide](/img/structure/B2457243.png)

![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate](/img/structure/B2457247.png)
![3-{[(4-Ethylphenyl)amino]carbonyl}-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2457248.png)


![5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2457254.png)
![Methyl 2-[(4-bromobenzene)sulfonamido]acetate](/img/structure/B2457255.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2457258.png)

![6-(4-fluorophenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2457263.png)